molecular formula C12H17N5O3S B14971761 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Katalognummer: B14971761
Molekulargewicht: 311.36 g/mol
InChI-Schlüssel: RDWXKLCRXCODQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Staudinger reaction, which involves the cycloaddition of ketenes and imines to form azetidinones. The ethoxyphenyl group can be introduced through standard electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of a nitro group can yield amines.

Wissenschaftliche Forschungsanwendungen

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE has several applications in scientific research:

Wirkmechanismus

sulfonamide compounds generally exert their effects by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in other sulfonamide compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C12H17N5O3S

Molekulargewicht

311.36 g/mol

IUPAC-Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C12H17N5O3S/c1-3-20-11-7-5-10(6-8-11)17-12(14-15-16-17)9-13-21(18,19)4-2/h5-8,13H,3-4,9H2,1-2H3

InChI-Schlüssel

RDWXKLCRXCODQP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.